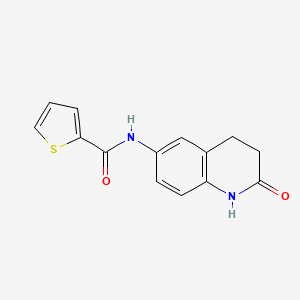

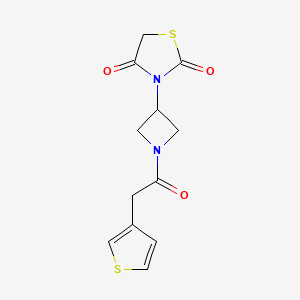

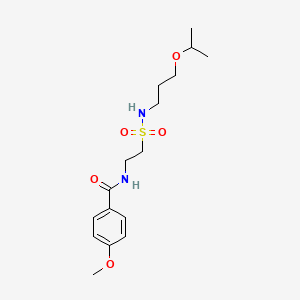

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a compound that has been identified as an ABA-mimicking ligand . It has been found to act as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, this compound activates a gene network that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” has been studied using X-ray diffraction . The crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved . This revealed that the compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Applications De Recherche Scientifique

Antimicrobial Activity

One area of research investigates the compound's antimicrobial properties. For example, a study synthesized a series of compounds with structures similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, evaluating their in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). These studies are crucial for developing new antimicrobial agents in response to increasing antibiotic resistance.

Antitubercular Agents

Another significant application is the development of antitubercular agents. Research involving similar compounds demonstrated potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This includes the synthesis and evaluation of novel derivatives with promising antitubercular activity and low cytotoxicity profiles (Marvadi et al., 2020). Such studies are vital for tuberculosis treatment, especially given the challenges posed by multidrug-resistant strains.

Anticancer Activity

The compound's framework has also been explored for anticancer applications. Research focused on synthesizing new derivatives and evaluating their efficacy against cancer cell lines, such as breast cancer MCF-7 cells. This research aimed to identify compounds with significant anticancer activity, contributing to the ongoing search for more effective and selective cancer therapies (Gaber et al., 2021).

Analgesic Properties

Investigations into the analgesic properties of compounds structurally related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide have also been conducted. These studies aim to understand the structure-activity relationship and identify derivatives with enhanced analgesic activity, contributing to the development of new pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).

Orientations Futures

The future directions for “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” could involve further exploration of its potential as an ABA mimic in promoting drought resistance in plants . More research is needed to fully understand its synthesis, chemical reactions, physical and chemical properties, and safety profile.

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-13-6-3-9-8-10(4-5-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-2,4-5,7-8H,3,6H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIQYCZWLUBHQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)

![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)

![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)